1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a harmala alkaloid.
Brand Name: Vulcanchem
CAS No.: 82789-18-2
VCID: VC21018240
InChI: InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22)
SMILES: C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

CAS No.: 82789-18-2

Cat. No.: VC21018240

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid - 82789-18-2

Specification

Description 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a harmala alkaloid.
CAS No. 82789-18-2
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Standard InChI InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22)
Standard InChI Key ZJSUEWDIHUPPRO-UHFFFAOYSA-N
SMILES C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O
Canonical SMILES C1C([NH2+]C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator